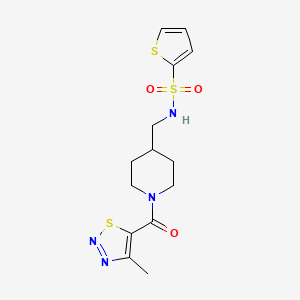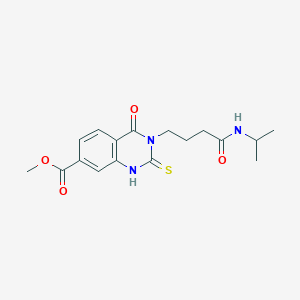![molecular formula C29H30N4O4S B2401742 N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689771-26-4](/img/structure/B2401742.png)
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a quinazolinone core (a type of nitrogen-containing heterocycle), a morpholine ring (a common motif in pharmaceuticals), a benzyl group, and a sulfanylacetamide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have multiple ring structures (from the quinazolinone and morpholine components), as well as various functional groups attached. These could include a methoxy group, a benzyl group, and a sulfanylacetamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by its various functional groups. For example, the quinazolinone core might participate in reactions with nucleophiles or electrophiles, the morpholine ring might undergo reactions at the nitrogen atom, and the sulfanylacetamide group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the nature and arrangement of its functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have synthesized similar derivatives and evaluated their radical scavenging activity . Further investigations into this compound’s antioxidant potential could lead to novel therapeutic agents.
Anti-Inflammatory and Analgesic Effects
The benzothiazine ring system, to which this compound belongs, has been associated with anti-inflammatory and analgesic properties. Compounds in this family, such as oxicams (e.g., piroxicam, meloxicam), are classified as non-steroidal anti-inflammatory drugs (NSAIDs). Exploring the anti-inflammatory potential of this compound could yield valuable insights for drug development .
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
AChE and BChE are enzymes involved in neurotransmitter regulation. Inhibiting these enzymes can be beneficial for conditions like Alzheimer’s disease. Researchers have synthesized N-benzyl-2-pyrrolidone derivatives (similar to our compound) as AChE and BChE inhibitors . Investigating this compound’s cholinesterase inhibitory activity may contribute to drug discovery efforts.
Anti-Microbial Properties
Benzothiazine derivatives have demonstrated anti-microbial effects. Researchers have explored their potential against various pathogens. Investigating the antimicrobial activity of our compound could provide insights into its efficacy against bacteria, fungi, or viruses .
Central Nervous System Effects
Some benzothiazine derivatives exhibit central nervous system (CNS) depressant and tranquilizing effects. These properties make them interesting candidates for neurological disorders. While more research is needed, exploring the CNS effects of our compound could reveal therapeutic applications .
Template for Further Development
Finally, this compound’s unique structure serves as a template for designing new bioactive molecules. By modifying or derivatizing its side chains, researchers can create analogs with enhanced properties. Future studies may focus on optimizing its structure for specific applications .
Orientations Futures
Future research on this compound could involve further elucidation of its physical and chemical properties, investigation of its synthetic routes, and exploration of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications, for example in pharmaceutical or materials science .
Mécanisme D'action
Mode of Action
The presence of a morpholino group and a quinazolinone moiety could suggest potential interactions with nucleic acids or proteins .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Propriétés
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)


![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)
![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)


![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)